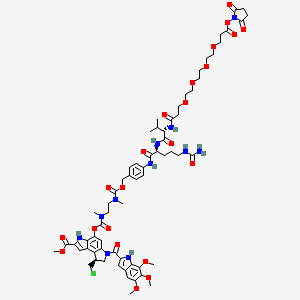![molecular formula C23H29N3O5S B11931667 1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)
1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BC-1382 is a potent inhibitor of the ubiquitin E3 ligase HECTD2. It specifically disrupts the interaction between HECTD2 and PIAS1 with an IC50 of approximately 5 nM . This compound has demonstrated significant anti-inflammatory activity and is primarily used for scientific research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BC-1382 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for BC-1382 are not widely documented. The compound is typically produced in research laboratories and supplied by chemical vendors for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
BC-1382 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving BC-1382 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products
Applications De Recherche Scientifique
BC-1382 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome system and protein degradation pathways
Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting the ubiquitin-proteasome system
Mécanisme D'action
BC-1382 exerts its effects by inhibiting the ubiquitin E3 ligase HECTD2. This inhibition disrupts the interaction between HECTD2 and PIAS1, leading to increased stability of PIAS1 protein and attenuation of inflammatory responses . The compound also reduces the severity of cytokine-driven lung inflammation by targeting HECTD2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: A naturally occurring compound that inhibits NF-κB and IκBα kinase activation.
Nutlin-3: An MDM2 antagonist that inhibits the MDM2-p53 interaction and activates p53.
NSC232003: A potent inhibitor of UHRF1 that disrupts DNA methylation.
Uniqueness of BC-1382
BC-1382 is unique in its specific inhibition of the HECTD2/PIAS1 interaction, which distinguishes it from other compounds targeting different components of the ubiquitin-proteasome system .
Propriétés
Formule moléculaire |
C23H29N3O5S |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)/t17-/m1/s1 |
Clé InChI |
RCWXKFCEGKXUIN-QGZVFWFLSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)
![2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)
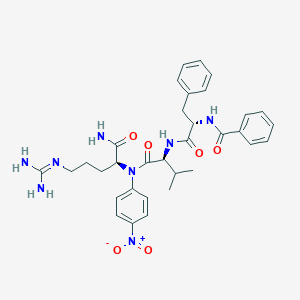
![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)
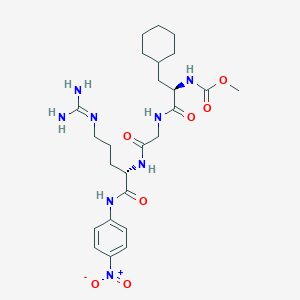
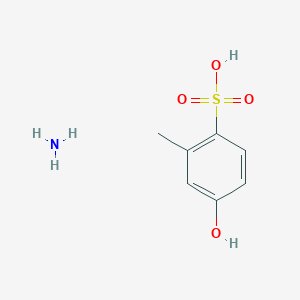
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
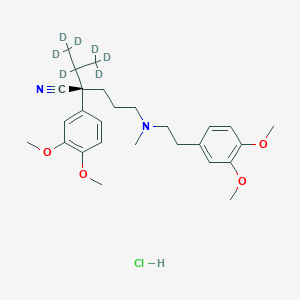
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)

![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)
